molecular formula C8H6ClN3O2 B12342848 5-Aminophthalazine-1,4-dione;hydrochloride

5-Aminophthalazine-1,4-dione;hydrochloride

Cat. No.: B12342848
M. Wt: 211.60 g/mol
InChI Key: SHHONHUTABWXRP-UHFFFAOYSA-N
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Description

5-Aminophthalazine-1,4-dione;hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its chemiluminescent properties, making it valuable in analytical chemistry and biological assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminophthalazine-1,4-dione;hydrochloride typically involves the oxidation of luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) using chlorine dioxide. The reaction proceeds in two steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the process likely involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Aminophthalazine-1,4-dione;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Aminophthalazine-1,4-dione;hydrochloride involves its chemiluminescent properties. When oxidized by agents like chlorine dioxide, the compound forms an intermediate that reacts with hydrogen peroxide to produce an intense chemiluminescence. This reaction involves the formation of an open carbon-centred peroxide, which decomposes to yield excited 3-aminophthalate, nitrogen, and oxygen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminophthalazine-1,4-dione;hydrochloride is unique due to its specific reaction conditions and the intensity of its chemiluminescence. Its ability to produce a strong luminescent signal makes it particularly valuable in sensitive detection methods .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

5-aminophthalazine-1,4-dione;hydrochloride

InChI

InChI=1S/C8H5N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;1H

InChI Key

SHHONHUTABWXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.Cl

Origin of Product

United States

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